Piperaquine tetraphosphate Piperaquine tetraphosphate Piperaquine tetraphosphate is an antiparasitic drug used in combination with dihydroartemisinin to treat malaria, accumulating in the parasite digestive vacuole and interfering with the detoxification of heme into hemozoin.
Brand Name: Vulcanchem
CAS No.: 911061-10-4
VCID: VC0539732
InChI: InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)
SMILES: C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Molecular Formula: C29H44Cl2N6O16P4
Molecular Weight: 927.5 g/mol

Piperaquine tetraphosphate

CAS No.: 911061-10-4

Cat. No.: VC0539732

Molecular Formula: C29H44Cl2N6O16P4

Molecular Weight: 927.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Piperaquine tetraphosphate - 911061-10-4

CAS No. 911061-10-4
Molecular Formula C29H44Cl2N6O16P4
Molecular Weight 927.5 g/mol
IUPAC Name 7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid
Standard InChI InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)
Standard InChI Key OAKKJVUSSVZQRF-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Canonical SMILES C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
Appearance Solid powder

Chemical Properties and Structure

Chemical Identity

Piperaquine tetraphosphate is a synthetic 4-aminoquinoline antimalarial compound with a molecular formula of C29H44Cl2N6O16P4 and a molecular weight of 927.5 g/mol . It is also known by the alternative name 1,3-Bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propane Tetraphosphate Tetrahydrate when in its hydrated form, with the formula C29H32Cl2N6·4H3PO4·4H2O and a corresponding molecular weight of 999.55 . The compound is derived from a parent compound identified as Piperaquine (CID 122262) .

Physical Characteristics

At room temperature (20°C), piperaquine tetraphosphate exists as a solid . Its appearance ranges from white to orange to green powder or crystalline form . The compound displays important handling considerations, as it is described as both air sensitive and hygroscopic, requiring storage under inert gas conditions . For optimal stability, it is recommended to store the compound at room temperature, preferably in a cool, dark place below 15°C .

Pharmacological Properties

Mechanism and Antimalarial Activity

Piperaquine tetraphosphate belongs to the class of agents used specifically in the treatment of malaria, targeting plasmodia at various stages of their life cycle . As a 4-aminoquinoline antimalarial, its mechanism of action is likely similar to other drugs in this class, which typically interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Clinical Development

The compound was first created and documented in scientific literature on August 19, 2011, with ongoing modifications to its profile as recently as March 22, 2025 . Piperaquine tetraphosphate received approval from the European Medicine Agency in 2011 as a fixed-dose combination with dihydroartemisinin (DHA) for the treatment of uncomplicated malaria . It has reached a maximum clinical trial phase of I and is currently associated with one investigational indication .

Pharmacokinetics and Formulations

Absorption and Distribution Characteristics

Piperaquine tetraphosphate presents challenging pharmacokinetic properties, including low water solubility and high lipid solubility, which limit its oral bioavailability . These characteristics have significant implications for dosing strategies and formulation development. A notable pharmacokinetic consideration is that piperaquine prolongs the QT interval in a concentration-dependent manner, necessitating administration in a fasted state to prevent excessive exposure .

Food Effect on Bioavailability

One of the most significant pharmacokinetic considerations with piperaquine tetraphosphate is the profound effect of food on its bioavailability. Research indicates that exposure increases by approximately three-fold in healthy adult participants when administered with a high-fat/high-calorie meal . This food effect presents both opportunities and challenges in clinical settings, balancing enhanced bioavailability against safety considerations related to QT interval prolongation.

Comparative Pharmacokinetics of Different Formulations

Recent research has investigated the pharmacokinetic differences between tablet and granule formulations of piperaquine tetraphosphate. A 2025 study conducted at the Ifakara Health Institute in Tanzania provided detailed comparative data on these formulations under various feeding conditions, as shown in Table 1 .

Table 1: Comparative Pharmacokinetic Parameters of Piperaquine Tetraphosphate Formulations

ParametersPQP tablet (fasted)PQP dispersible granules (fasted)PQP dispersible granules (fed - Low-fat meal)PQP dispersible granules (fed - High-fat meal)PQP dispersible granules (fed - Whole milk)
Cmax, ng/mL37.4 (71.5)27.6 (61.6)55.9 (70.2)75.9 (44.6)81.1 (51.0)
Tmax, h3.02 (0.980, 7.03)3.03 (2.05, 8.00)5.05 (3.02, 7.02)5.03 (5.02, 8.07)4.07 (2.07, 7.03)
t1/2, h309 (36.1)418 (65.1)271 (68.0)231 (31.5)424 (219.4)
AUC0-t, h*ng/mL3267 (31.7)2824 (37.8)4628 (43.0)5183 (24.4)5511 (46.6)
AUC0-24, h*ng/mL450 (50.5)324 (46.5)740 (71.3)899 (28.4)984 (39.6)
AUC0-72, h*ng/mL809 (42.8)611 (43.4)1404 (55.7)1594 (26.4)1641 (43.8)
AUC0-168, h*ng/mL1373 (36.5)1067 (42.2)2323 (48.6)2642 (23.6)2625 (44.4)

Note: Values are geometric mean (geometric coefficient of variation [CV%]) except for Tmax which is median (range).

This study demonstrated that in the fasted state, the granules formulation had lower systemic exposure compared to the tablet formulation, with Cmax for the granules at 73.9% (90% CI 48.3, 113.0) that of the tablet, and AUC0-t at 86.5% (90% CI 68.2, 109.6) . The difference suggests that a higher dose of the granules formulation would be needed to achieve equivalent exposure to the tablet formulation.

Food Effect on Granules Formulation

The 2025 study also investigated the effect of different food conditions on the pharmacokinetics of the granules formulation. Following administration with a typical East African low-fat meal, a standard high-fat meal, or 250 mL whole milk, the relative exposure of piperaquine tetraphosphate granules versus the fasted state increased significantly . The relative increases in Cmax were 202% (90% CI 132, 311), 275% (193, 391), and 294% (203, 425) for the low-fat meal, high-fat meal, and whole milk, respectively . Similarly, AUC0-t increased by 164% (124, 217), 184% (148, 228), and 195% (147, 259) for the three feeding conditions .

Clinical Applications and Research

Current and Investigational Uses

Future Directions

Formulation Optimization

Current research suggests that for the granules formulation of piperaquine tetraphosphate, the effect of food will need to be carefully considered in formulating new combination malaria chemoprevention therapies, particularly for use in Africa . Optimization efforts continue to focus on minimizing food effects while maintaining palatability and efficacy.

Non-Artemisinin Combinations

Given concerns about artemisinin resistance, piperaquine tetraphosphate's potential as a component in non-artemisinin-based chemoprevention of malaria in Africa represents an important area for future research . Its long half-life makes it particularly valuable for this application, provided appropriate formulations and dosing strategies can be developed.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :